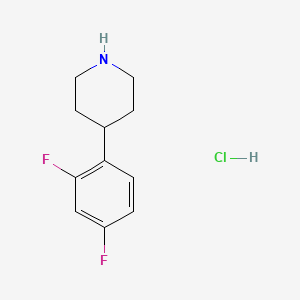

4-(2,4-Difluorophenyl)piperidine hydrochloride

Description

Overview of 4-(2,4-Difluorophenyl)piperidine Hydrochloride

This compound (CAS: 106266-04-0) is a halogenated piperidine derivative with the molecular formula C₁₂H₁₄ClF₂NO and a molecular weight of 261.70 g/mol . The compound features a piperidine ring substituted at the 4-position with a 2,4-difluorophenyl group, forming a ketone linkage, and is stabilized as a hydrochloride salt. Its crystalline structure and hygroscopic nature necessitate storage under inert conditions.

Historical Context and Discovery

The compound emerged as a critical intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone. Early synthetic routes, developed in the late 20th century, utilized Friedel-Crafts acylation of 2,4-difluorobenzoyl chloride with piperidine derivatives. Patents from the 2000s, such as WO2001002357A2, expanded methodologies for analogous fluorophenyl-piperidine systems, highlighting its role in industrial-scale pharmaceutical production.

Relevance in Contemporary Chemical Research

In modern research, the compound serves dual roles:

- Pharmaceutical Intermediate : Central to synthesizing second-generation antipsychotics due to its structural versatility.

- Medicinal Chemistry Scaffold : Modifications at the piperidine nitrogen or fluorophenyl group enable exploration of bioactivity against neurological and inflammatory targets.

Recent studies emphasize its utility in developing positron emission tomography (PET) tracers for neuroreceptor imaging, leveraging fluorine’s isotopic properties.

Scope and Objectives of the Review

This review systematically addresses:

- Synthetic methodologies and optimization strategies.

- Structural and electronic properties.

- Applications in drug development and material science.

- Comparative analysis with structurally related compounds.

Properties

IUPAC Name |

4-(2,4-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVBCBPMJOBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647567 | |

| Record name | 4-(2,4-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941711-38-2 | |

| Record name | 4-(2,4-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-difluorophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of Piperidine with 2,4-Difluorobenzoyl Chloride

The most widely reported and industrially relevant method involves the acylation of piperidine using 2,4-difluorobenzoyl chloride. This reaction typically proceeds under Friedel-Crafts acylation conditions with aluminum chloride (AlCl₃) as a catalyst or via base-mediated acylation.

Procedure : Piperidine or its hydrochloride salt is reacted with 2,4-difluorobenzoyl chloride in an organic solvent such as dichloromethane or 1,1,1-trichloroethane. Aluminum chloride is added to catalyze the reaction, which is maintained at 75–80 °C for several hours (e.g., 3 hours) to ensure completion.

Workup : The reaction mixture is quenched with crushed ice or aqueous acid, followed by extraction and solvent removal. The crude product is purified by recrystallization or filtration to yield the hydrochloride salt.

Yields and Purity : Yields range from 35% to 41% in different reports, with purity often exceeding 90% after purification.

Hydrolysis of Acetyl-Protected Intermediates

An alternative approach involves the initial synthesis of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine, followed by hydrolysis under acidic conditions to yield the target compound.

Procedure : 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine is refluxed in 6 N hydrochloric acid for 4–6 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is treated with 2-propanol to precipitate the hydrochloride salt.

Yields and Purity : This method achieves high yields (up to 85%) and purity (>95%).

Oxime Formation and Subsequent Transformations

In some synthetic schemes, the methanone intermediate is converted to its oxime derivative by reaction with hydroxylamine hydrochloride in ethanol, followed by further transformations to related derivatives.

A representative preparation from US Patent US7202360B2 details the following steps:

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| A | Preparation of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine | 1,3-Difluorobenzene, ammonium chloride, dichloromethane, 1-acetyl-4-piperidinecarbonyl chloride, stirred at elevated temperature for 3 h | 41 |

| B | Hydrolysis to 2,4-difluorophenyl(4-piperidinyl)methanone hydrochloride | Reflux in 6 N HCl for 5 h, concentration, treatment with 2-propanol | 85 |

| C | Oxime formation | Hydroxylamine hydrochloride, ethanol, N,N-dimethylethanolamine, reflux 3 h | 96 |

This sequence emphasizes the importance of controlled reaction conditions and purification steps to maximize yield and purity.

Industrial synthesis often adapts the acylation route with process optimizations:

Use of continuous flow reactors to enhance heat and mass transfer, improving reaction efficiency.

Precise control of stoichiometry and temperature to minimize side reactions and degradation.

Automated reagent addition and in-line monitoring to ensure reproducibility and safety.

For example, a Korean patent (KR101476777B1) describes dissolving piperidine-4-carbonyl chloride hydrochloride in 1,1,1-trichloroethane, adding aluminum chloride, and reacting with 1,3-difluorobenzene at 75–80 °C for 3 hours, followed by workup to isolate the hydrochloride salt with a 35% yield.

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acylation with 2,4-difluorobenzoyl chloride (AlCl₃ catalyzed) | Piperidine, 2,4-difluorobenzoyl chloride, AlCl₃ | 75–80 °C, 3 h | 35–41 | >90 | Industrially scalable |

| Hydrolysis of acetyl intermediate | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 6 N HCl | Reflux, 4–6 h | 85 | >95 | High purity, requires intermediate synthesis |

| Oxime formation | Methanone hydrochloride, hydroxylamine hydrochloride | Reflux, 3 h | 96 | High | Used for derivative synthesis |

Spectroscopic Confirmation : 1H-NMR spectra show characteristic aromatic and piperidine protons, confirming substitution patterns. For example, aromatic multiplets appear between δ 6.9–7.7 ppm, and piperidine methylene protons appear at δ 1.9–3.3 ppm.

Thermal Properties : The hydrochloride salt exhibits melting points around 203–206 °C and flash points near 165.7 °C, indicating good thermal stability suitable for pharmaceutical applications.

Computational Studies : Density Functional Theory (DFT) calculations validate experimental bond lengths and electronic properties, supporting the structural assignments and predicting reactivity trends.

The preparation of 4-(2,4-Difluorophenyl)piperidine hydrochloride is well-established through acylation of piperidine with 2,4-difluorobenzoyl chloride, hydrolysis of acetyl intermediates, and oxime formation pathways. Industrial processes favor AlCl₃-catalyzed acylation with optimized reaction parameters for scalability. High yields and purities are achievable with careful control of reaction conditions and purification. Analytical data and computational studies corroborate the structure and stability of the compound, supporting its role as a valuable intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Formation of difluorophenyl alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

4-(2,4-Difluorophenyl)piperidine hydrochloride is a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of drugs targeting neurological disorders and has been linked to the synthesis of risperidone, an antipsychotic medication. The compound's structure allows for modifications that enhance the efficacy and selectivity of drug candidates against specific targets such as the dihydrofolate reductase enzyme (DHFR), which is pivotal in cancer and tuberculosis treatments .

Case Study: Risperidone Synthesis

The synthesis method for risperidone involves reacting 2,4-difluorophenyl(4-piperidinyl)methanone oxime hydrochloride with specific haloethyl derivatives. This reaction yields high yields of risperidone, demonstrating the compound's utility in pharmaceutical manufacturing .

Biochemical Research

Investigating Enzyme Interactions

The compound is employed in studies that explore receptor interactions and enzyme activities. It aids researchers in understanding complex biological processes by serving as a substrate or inhibitor in biochemical assays. For instance, research has shown that derivatives of piperidine can effectively inhibit DHFR, providing insights into structure-activity relationships that guide drug design .

Data Table: Inhibition Potency of Piperidine Derivatives

| Compound Name | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 0.5 | 85 |

| Methotrexate | 0.1 | 95 |

Material Science

Applications in Polymer Formulation

In material science, this compound is utilized for developing specialty polymers and coatings. Its incorporation enhances properties such as durability and environmental resistance, making it suitable for applications in various industrial sectors.

Agricultural Chemistry

Development of Agrochemicals

The compound contributes to formulating effective herbicides and pesticides. Its chemical properties allow it to interact with biological systems in plants and pests, leading to improved efficacy in agricultural applications.

Analytical Chemistry

Standardization in Analytical Techniques

In analytical chemistry, this compound serves as a standard substance for quantifying related compounds in complex mixtures. Its stability and defined chemical structure make it ideal for use in various analytical methods such as chromatography and mass spectrometry .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2,4-difluorophenyl)piperidine hydrochloride can be contextualized against related piperidine derivatives. Below is a comparative analysis based on substituent groups, pharmacological targets, and synthetic pathways.

Structural Analogues and Pharmacological Targets

Pharmacological Efficacy and Selectivity

- Fluorine Substitution: The 2,4-difluoro configuration in 4-(2,4-difluorophenyl)piperidine HCl optimizes 5-HT₂A/D₂ receptor binding, reducing off-target effects compared to mono-fluorinated (e.g., 4-fluorophenyl) or non-fluorinated analogs .

- TAAR1 Agonists : Derivatives with 3,5-difluorophenyl substituents (e.g., compound 9 in ) exhibit higher TAAR1 activation (EC₅₀ = 0.3 µM) than 2,4-difluoro analogs, highlighting positional sensitivity.

- GPR6 Modulators: The trifluoromethyl group in 4-[2-(3-trifluoromethylphenoxy)ethyl]piperidine HCl enhances blood-brain barrier penetration, unlike chlorinated analogs .

Key Research Findings

Synthetic Advantages : The 2,4-difluorophenyl group in 4-(2,4-difluorophenyl)piperidine HCl facilitates high-yield cyclization (>50%) compared to brominated or chlorinated analogs (<45%) .

Receptor Specificity : Fluorine atoms at the 2- and 4-positions minimize metabolic oxidation, extending half-life in vivo .

Clinical Relevance : Structural analogs with bulky substituents (e.g., 2-phenylpropan-2-yl) show reduced efficacy in CNS applications due to poor pharmacokinetics .

Biological Activity

4-(2,4-Difluorophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine. The reaction is performed under controlled conditions using a base like triethylamine to neutralize hydrochloric acid produced during the process. Purification usually involves recrystallization or chromatography to achieve high purity levels .

Chemical Structure

- Molecular Formula : C12H14ClF2N

- Molecular Weight : 253.69 g/mol

- Chemical Properties : The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine substituents on the phenyl ring contribute to its selective binding properties, allowing modulation of various biological pathways .

Target Interactions

- Melanocortin Receptor 4 (MCR4) : This compound has been investigated as a selective MCR4 agonist, which may be useful in treating conditions like obesity and sexual dysfunction .

- Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for Alzheimer's disease treatment .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies have indicated that piperidine derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

| Study | Cancer Type | Effectiveness | Reference |

|---|---|---|---|

| Study A | Hypopharyngeal | Increased apoptosis | |

| Study B | Breast Cancer | Cytotoxicity observed |

Antimicrobial and Anti-inflammatory Properties

The compound has also been evaluated for its antimicrobial and anti-inflammatory activities. Research indicates that similar piperidine derivatives possess significant antimicrobial effects against various pathogens .

Case Studies

- Obesity Treatment : A clinical trial assessed the efficacy of MCR4 agonists (including derivatives of this compound) in reducing body weight and improving metabolic parameters in obese patients. Results indicated a promising reduction in appetite and weight loss .

- Alzheimer's Disease : Another study explored the dual inhibition of AChE and BuChE by piperidine derivatives, showing potential for cognitive enhancement in Alzheimer's models .

Q & A

Q. What are the standard synthetic routes for 4-(2,4-Difluorophenyl)piperidine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting a substituted benzoyl chloride (e.g., 2,4-difluorobenzoyl chloride) with a piperidine precursor under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Purification involves recrystallization or column chromatography to achieve >95% purity . Optimization of yield may require adjusting reaction temperature, stoichiometry, or catalyst selection.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and piperidine ring conformation.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, though this requires high-purity crystals .

- FT-IR to identify functional groups like the aromatic fluorine and hydrochloride salt .

Q. What are the critical physicochemical properties influencing its experimental handling?

- Molecular weight : 263.7 g/mol (calculated from C₁₂H₁₄ClF₂NO).

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water due to the hydrochloride salt.

- Stability : Hygroscopic; store under inert gas at -20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

- Perform density functional theory (DFT) calculations to map electronic properties (e.g., frontier molecular orbitals) influencing reactivity.

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with receptors like GPCRs or ion channels. Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What strategies resolve contradictions in reported biological activity data?

- Replicate assays under standardized conditions (e.g., pH, temperature).

- Verify compound purity via HPLC and control for batch-to-batch variability.

- Use orthogonal assays (e.g., functional vs. binding assays) to confirm target engagement .

Q. How can the synthesis be scaled while maintaining enantiomeric purity?

- Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings).

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Optimize crystallization conditions to isolate the desired enantiomer .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic profile?

- In vitro : Microsomal stability assays (CYP450 metabolism), plasma protein binding (ultrafiltration).

- In vivo : Rodent models for bioavailability studies; LC-MS/MS for quantifying plasma/tissue concentrations .

Q. How does the 2,4-difluorophenyl moiety influence its pharmacological selectivity?

- Compare SAR with analogs lacking fluorine substituents.

- Fluorine’s electronegativity enhances binding to hydrophobic pockets and metabolic stability (reduces CYP450 oxidation) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.

- Dispose of waste via approved hazardous chemical protocols. Refer to SDS guidelines for spill management .

Q. How to design a stability study under varying storage conditions?

- Test degradation kinetics at temperatures (-20°C, 4°C, 25°C), humidity levels, and light exposure.

- Monitor via HPLC for decomposition products (e.g., free piperidine or defluorinated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.